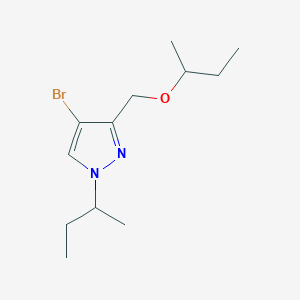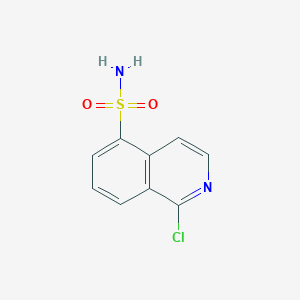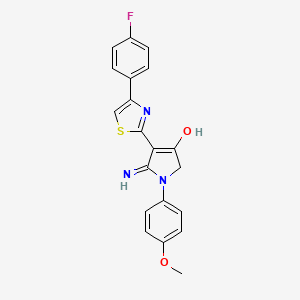![molecular formula C17H13F6NOS B2756596 N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 306732-37-6](/img/structure/B2756596.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a sulfanylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)aniline and 4-methylthiophenol.
Formation of Intermediate: The aniline derivative is first acylated with chloroacetyl chloride to form N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-methylthiophenol under basic conditions (e.g., using sodium hydride or potassium carbonate) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties, due to the trifluoromethyl groups, make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mécanisme D'action
The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide exerts its effects depends on its application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: In medicinal applications, it may interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide: An intermediate in the synthesis of the target compound.
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfinyl]acetamide: An oxidized derivative.
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide: Another oxidized derivative.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide is unique due to the presence of both trifluoromethyl groups and a sulfanylacetamide moiety, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6NOS/c1-10-2-4-14(5-3-10)26-9-15(25)24-13-7-11(16(18,19)20)6-12(8-13)17(21,22)23/h2-8H,9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKZVECXFKEXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(5-chloro-2-methylphenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2756514.png)
![(2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2756516.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2756517.png)



![N-(2-methoxyphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2756525.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2756526.png)
![benzyl 2-({5-[2-(benzylsulfanyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2756528.png)




![methyl 4-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2756536.png)
